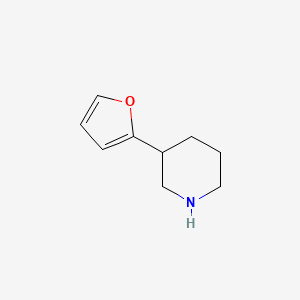

3-(Furan-2-yl)piperidine

Description

Contextualization within Heterocyclic Chemistry

Heterocyclic compounds, cyclic structures containing at least two different elements as members of its ring(s), are fundamental to organic and medicinal chemistry. ijsrtjournal.com The vast majority of pharmaceuticals and biologically active compounds feature heterocyclic rings. nih.gov 3-(Furan-2-yl)piperidine is a prime example of a heterocyclic compound, integrating two distinct and important heterocyclic systems: a furan (B31954) ring and a piperidine (B6355638) ring.

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. ijsrtjournal.com Its aromaticity and electron-rich nature allow it to participate in various electronic interactions with biological macromolecules. ijabbr.com The piperidine ring, a six-membered nitrogen-containing heterocycle, is one of the most prevalent scaffolds in approved drugs. nih.govbeilstein-journals.org Its conformational flexibility and ability to form hydrogen bonds are key to its frequent use in drug design.

The combination of these two rings in this compound creates a unique three-dimensional structure and a specific distribution of electronic properties, making it a valuable building block in the synthesis of more complex molecules.

Significance of Furan- and Piperidine-Containing Scaffolds in Bioactive Molecules

Both furan and piperidine moieties are independently recognized for their significant contributions to the biological activity of numerous compounds.

Furan Scaffold: The furan nucleus is a component of many natural products and synthetic compounds with a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties. ijabbr.commdpi.com Its ability to be functionalized allows for the synthesis of a diverse library of derivatives. ijabbr.com

Piperidine Scaffold: The piperidine ring is a key structural feature in a multitude of pharmaceuticals. beilstein-journals.org It often serves as a scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with biological targets. nih.gov Derivatives of piperidine have shown potential in treating a variety of conditions, including cancer, infectious diseases, Alzheimer's disease, and neuropathic pain. nih.gov

The amalgamation of these two privileged scaffolds in this compound suggests a high potential for this compound and its derivatives to exhibit interesting biological activities.

Overview of Research Trajectories for this compound and its Derivatives

Research involving this compound and its analogs has primarily focused on their synthesis and exploration of their potential in medicinal chemistry. The unique structural combination of the furan and piperidine rings makes them attractive for the development of novel therapeutic agents.

One major research direction is the synthesis of various derivatives of this compound. This involves modifying the core structure by adding different functional groups to either the furan or the piperidine ring. For instance, the synthesis of 2-(furan-2-yl)-6-aryl piperidine-4-one derivatives has been reported. lupinepublishers.com These synthetic efforts aim to create a library of compounds for biological screening.

Another significant area of investigation is the evaluation of the biological activities of these newly synthesized compounds. Research has explored the potential of furan- and piperidine-containing compounds in various therapeutic areas. For example, derivatives have been investigated for their antimicrobial and anticancer activities. mdpi.comontosight.ai Studies on similar structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, have shown antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus. mdpi.comresearchgate.net

Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the electronic structure and properties of furan-piperidine systems, which can aid in the rational design of new derivatives with enhanced biological activity. researchgate.net

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1187228-53-0 | fluorochem.co.uk |

| IUPAC Name | This compound | fluorochem.co.uk |

| Canonical SMILES | C1CC(NC1)C2=CC=CO2 | fluorochem.co.uk |

| InChI | InChI=1S/C9H13NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 | fluorochem.co.uk |

Table 2: Research Highlights of Furan-Piperidine Scaffolds

| Research Area | Key Findings | References |

|---|---|---|

| Synthesis | Development of methods for synthesizing derivatives, such as 2-(furan-2-yl)-6-aryl piperidine-4-ones. | lupinepublishers.com |

| Antimicrobial Activity | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives demonstrated activity against various bacteria and fungi. | mdpi.comresearchgate.net |

| Anticancer Potential | Piperidine derivatives are being investigated for their ability to inhibit cancer cell growth. | |

| Computational Chemistry | DFT studies are used to analyze the electronic structure and predict properties of furan-piperidine compounds. | researchgate.net |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

3-(furan-2-yl)piperidine |

InChI |

InChI=1S/C9H13NO/c1-3-8(7-10-5-1)9-4-2-6-11-9/h2,4,6,8,10H,1,3,5,7H2 |

InChI Key |

XTYVNATWKBRWPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)C2=CC=CO2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-(Furan-2-yl)piperidine Core

One-Pot Reaction Systems for Analog Generation

One-pot multi-component reactions (MCRs) are highly efficient for generating chemical libraries of structurally diverse molecules from simple starting materials in a single synthetic operation. researchgate.net These reactions are advantageous due to their operational simplicity, shorter reaction times, and reduced waste generation. researchgate.net

The synthesis of highly substituted piperidines can be achieved via one-pot condensation of aldehydes, amines, and β-ketoesters. researchgate.net For the synthesis of this compound analogs, one could envision a multi-component reaction using furfural (B47365) (as the aldehyde component), an appropriate amine, and a β-ketoester, catalyzed by an agent like sodium lauryl sulfate (B86663) in water. researchgate.net Another sophisticated one-pot approach involves a sequence of reactions, such as a Wolff rearrangement–amidation–Michael–hemiaminalization cascade, to produce complex spirocyclic piperidones with high enantioselectivity. mdpi.com Such strategies are invaluable for rapidly creating a diverse set of analogs for structure-activity relationship studies. For instance, a one-pot synthesis of a 1-(2,3-dihydrobenzo[b] nih.govox.ac.ukdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole derivative has been reported, highlighting the power of MCRs in assembling complex furan-containing heterocycles. nih.gov

Derivatization and Functionalization of the this compound Scaffold

The strategic functionalization of the this compound core is a key aspect of its application in various fields of chemical research. The reactivity of both the piperidine (B6355638) and furan (B31954) rings allows for a wide range of chemical transformations.

The secondary amine of the piperidine ring is a primary site for functionalization, readily undergoing a variety of reactions to introduce diverse substituents. These modifications can significantly influence the molecule's physical, chemical, and biological properties.

N-Alkylation and N-Arylation: The nitrogen atom can be alkylated using various alkyl halides or subjected to reductive amination with aldehydes or ketones. Reductive amination is a versatile method for introducing a wide range of substituents onto the piperidine nitrogen. smolecule.com For instance, N-alkylation can be achieved to introduce substituents like a furan-2-ylmethyl group. evitachem.com These reactions are fundamental in modifying the steric and electronic properties of the molecule.

N-Acylation: Acylation of the piperidine nitrogen to form amides is another common and important transformation. researchgate.net This can be achieved using acyl chlorides, anhydrides, or carboxylic acids with appropriate coupling agents. For example, the piperidine nitrogen can be acylated with a furan-2-carbonyl group. evitachem.com This modification is often used to introduce a variety of functional groups and to create more complex molecular architectures. The formation of an amide bond can also be a key step in the synthesis of more elaborate structures. whiterose.ac.uk

Table 1: Examples of Reagents for N-Functionalization of Piperidines

| Reaction Type | Reagent Class | Specific Example |

| N-Alkylation | Alkyl Halide | Furan-2-ylmethyl chloride evitachem.com |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | Furfural and Sodium Cyanoborohydride nih.gov |

| N-Acylation | Acyl Halide | Furan-2-carbonyl chloride evitachem.com |

The furan ring, being an electron-rich aromatic system, is susceptible to electrophilic substitution reactions. The position of substitution is directed by the activating effect of the oxygen atom and the influence of the piperidine substituent.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can introduce a variety of functional groups onto the furan ring. For instance, Friedel-Crafts alkylation of furan derivatives with suitable electrophiles can lead to C-C bond formation at the furan ring. nih.gov The regioselectivity of these reactions can be influenced by the reaction conditions and the nature of the electrophile.

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), provide powerful tools for the selective functionalization of the furan ring. These reactions allow for the introduction of a wide array of aryl, vinyl, and alkynyl substituents. For example, regioselective palladium-catalyzed α-alkylation of furans using alkyl iodides has been reported, demonstrating a method to introduce alkyl groups at specific positions on the furan ring. nih.govrsc.org

Table 2: Selected Methods for Furan Ring Functionalization

| Reaction Type | Reagent/Catalyst | Position of Substitution | Reference |

| Friedel-Crafts Alkylation | Lewis Acid | C5-position | nih.gov |

| Palladium-Catalyzed Alkylation | Pd Catalyst/Alkyl Iodide | α-position | nih.govrsc.org |

Modifying the carbon framework of the piperidine ring is a more complex endeavor but offers the potential to create significantly different molecular architectures.

Methodologies for such transformations often involve multi-step sequences, starting from precursors that can be cyclized to form the desired substituted piperidine ring. For example, the synthesis of 2,3-disubstituted piperidines can be achieved through the reduction of appropriately substituted intermediates. ru.nl While direct modification of the this compound carbon skeleton is not commonly reported, general methods for piperidine synthesis can be adapted to create analogues with different substitution patterns on the piperidine ring. nih.gov

The this compound scaffold can serve as a building block for the synthesis of more complex polycyclic systems.

Fused Systems: Intramolecular reactions can lead to the formation of fused bicyclic systems. For example, intramolecular cyclization reactions can be designed to form a new ring fused to the piperidine or furan ring. The synthesis of hexahydro-3-alkyl-oxazolo[3,4-a]pyridines from 2-hydroxymethylpiperidine derivatives demonstrates the potential for forming fused ring systems. acs.org

Spirocyclic Systems: Spirocycles can be constructed by designing synthetic routes where a carbon atom of the piperidine ring is shared with another ring system. While specific examples starting directly from this compound are scarce in the provided context, the principles of spirocycle synthesis could be applied to appropriately functionalized derivatives.

Advanced Synthetic Techniques

The development of new synthetic technologies has provided more efficient and environmentally friendly methods for the synthesis and derivatization of heterocyclic compounds.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. The synthesis of various heterocyclic compounds, including furan and piperidine derivatives, has been shown to be enhanced by microwave irradiation. For instance, the preparation of N-(E)-furan-2-methyleden-2-(1,3-beuzothiuzol-2-yl-sulfonyl) aceto hydrazide from furfural has been achieved using both conventional and microwave methods, with the latter likely offering significant advantages in terms of reaction time. lupinepublishers.com While a specific microwave-assisted synthesis of this compound itself is not detailed in the provided search results, the successful application of microwave technology to related furan and piperidine syntheses suggests its high potential for the efficient construction and functionalization of this scaffold.

Ultrasound-Promoted Reactions Involving this compound Remain Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a notable absence of studies detailing the use of ultrasound in either the synthesis of this compound or its subsequent chemical transformations. While sonication is an established green chemistry technique for accelerating reactions and improving yields in the synthesis of various heterocyclic compounds, its specific application to this particular furan-piperidine derivative has not been reported in the accessible body of research. juniperpublishers.comnih.gov

Ultrasound-assisted organic synthesis (UAOS) utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, which can enhance reaction rates and efficiencies. nih.govsci-hub.se This method has been successfully employed for a wide array of reactions, including the synthesis of various furan and piperidine derivatives. researchgate.netmdpi.com For instance, research has shown the efficacy of ultrasound in promoting multicomponent reactions to create complex spiro-heterocycles incorporating a piperidine catalyst. mdpi.comresearchgate.netnih.gov Similarly, the synthesis of other furan-containing molecules, such as coumarin-fused furans and benzofuran (B130515) derivatives, has been significantly improved through ultrasonic irradiation. mdpi.comarabjchem.orgsemanticscholar.orgresearchgate.net

However, despite the documented advantages of sonochemistry in heterocyclic synthesis, there are no specific examples or data available in peer-reviewed journals or patents that describe an ultrasound-promoted methodology for the preparation of this compound. The existing literature on the synthesis of related structures, such as 3-aryl-3-(furan-2-yl)propanoic acid derivatives, does not mention the use of ultrasound. mdpi.comnih.gov

Consequently, no data tables detailing research findings, such as reaction conditions, yields, or specific advantages of an ultrasound-promoted approach for this compound, can be generated. The scientific community has yet to publish any work focusing on this specific application.

Preclinical Pharmacological Investigations and Biological Activities

In Vitro and In Vivo (Non-Human) Biological Activity Spectrum

Derivatives incorporating the furan-2-yl moiety have been a subject of investigation for their potential antimicrobial properties. Studies have explored their effectiveness against various bacterial and fungal strains.

Research into compounds structurally related to 3-(Furan-2-yl)piperidine has revealed notable antibacterial action. A study on 3-aryl-3-(furan-2-yl)propenoic acid derivatives, synthesized from 3-(furan-2-yl)propenoic acids, demonstrated their ability to suppress the growth of both Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). mdpi.comresearchgate.net For most of the tested compounds in this class, the minimum inhibitory concentration (MIC) against S. aureus ATCC 29213 was determined to be 128 µg/mL. mdpi.com These compounds also showed inhibitory effects on E. coli ATCC 25922. mdpi.com

Similarly, various piperidine (B6355638) derivatives have been generally noted for their antibacterial capabilities against strains like S. aureus and E. coli. mdpi.com For instance, certain synthesized hetero chalcones, which were produced using piperidine as a catalyst, were evaluated for their activity against these bacteria. psu.edu Another study highlighted that specific piperidine derivatives, such as 6-(piperidin-2-yl)DAPG, exhibited activity against S. aureus with a MIC value of 2 µg/mL. mdpi.com

| Compound Class | Bacterial Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Staphylococcus aureus ATCC 29213 | 128 µg/mL | mdpi.com |

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Escherichia coli ATCC 25922 | Inhibitory effect noted | mdpi.com |

| 6-(Piperidin-2-yl)DAPG | Staphylococcus aureus | 2 µg/mL | mdpi.com |

The antifungal potential of furan-containing compounds has been explored, particularly against the yeast-like fungus Candida albicans. Derivatives of 3-aryl-3-(furan-2-yl)propenoic acid demonstrated good antifungal activity, inhibiting the growth of C. albicans at a concentration of 64 µg/mL. mdpi.comresearchgate.net

Further studies on (E)-3-(Furan-2-yl)acrylic acid also confirmed its efficacy against several Candida species. nih.govresearchgate.net The MIC for this compound against C. albicans ranged from 64 to 512 μg/mL. nih.govresearchgate.net This research highlighted that the compound's effectiveness was most pronounced against C. albicans compared to other tested strains. nih.gov The study also noted that (E)-3-(furan-2-yl)acrylic acid could reduce the formation of virulence structures in C. albicans, such as pseudohyphae. nih.govresearchgate.net

| Compound/Derivative | Fungal Strain | Reported Activity (MIC) | Source |

|---|---|---|---|

| 3-Aryl-3-(furan-2-yl)propenoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.comresearchgate.net |

| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | 64 - 512 µg/mL | nih.govresearchgate.net |

The ability of furan (B31954) and piperidine-containing structures to modulate the activity of specific enzymes is an area of active research. Investigations have focused on their potential as inhibitors of enzymes implicated in inflammation and other pathological processes.

Cyclooxygenase (COX) enzymes are key to the inflammatory process, and their inhibition is a major target for anti-inflammatory drugs. nih.govrsc.org Research into novel oxalamide derivatives has shed light on the potential for furan-piperidine structures to interact with these enzymes. One study investigated a series of compounds for their effect on COX-1 and COX-2 expression in a breast cancer cell line (MCF-7). acgpubs.org

Among the synthesized molecules, compound 7d , identified as (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide, was found to significantly increase the expression of both COX-1 and COX-2 enzymes. acgpubs.org Specifically, it increased COX-1 expression approximately 2.3-fold and COX-2 expression approximately 1.5-fold compared to other effective compounds in the series. acgpubs.org In silico molecular docking studies supported these findings, indicating that compound 7d had a high binding affinity for the active sites of both COX-1 and COX-2. acgpubs.org This suggests that piperidine-based structures containing a furan-2-yl acryloyl group can modulate COX enzyme activity. acgpubs.orgresearchgate.net

| Compound | Enzyme | Biological Activity | Source |

|---|---|---|---|

| (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide | COX-1 | ~2.3-fold increase in expression | acgpubs.org |

| (E)-N1-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-N2-isopropyloxalamide | COX-2 | ~1.5-fold increase in expression | acgpubs.org |

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a target for treating infections caused by ureolytic bacteria like Helicobacter pylori. researchgate.net Furan-containing chalcones have been identified as promising urease inhibitors. mdpi.comnih.gov A study on a series of 1-phenyl-3-(5-aryl-2-furyl)-2-propen-1-ones revealed significant urease inhibitory activity. mdpi.comnih.gov

While not direct piperidine derivatives, these furan chalcones provide insight into the potential of the furan moiety. The most active compounds in the series, 4h (1-phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one) and 4s (1-phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one), showed potent inhibition with IC₅₀ values of 16.13 ± 2.45 μM and 18.75 ± 0.85 μM, respectively. mdpi.comnih.gov These values were superior to the standard drug thiourea (B124793) (IC₅₀ = 21.25 ± 0.15 μM). mdpi.comnih.gov

Another related study on benzimidazole-acrylonitrile hybrids, where piperidine was used as a base in the synthesis, identified compound TM2 ((E)-2-(1H-benzo[d]imidazol-2-yl)-3-(furan-2-yl)acrylonitrile) as a urease inhibitor. tandfonline.com This highlights the ongoing exploration of furan-containing structures in the development of novel enzyme inhibitors. tandfonline.com

| Compound | Enzyme | Reported Activity (IC₅₀) | Source |

|---|---|---|---|

| 1-Phenyl-3-[5-(2′,5′-dichlorophenyl)-2-furyl]-2-propen-1-one (4h ) | Urease | 16.13 ± 2.45 μM | mdpi.comnih.gov |

| 1-Phenyl-3-[5-(2′-chlorophenyl)-2-furyl]-2-propen-1-one (4s ) | Urease | 18.75 ± 0.85 μM | mdpi.comnih.gov |

| Thiourea (Standard) | Urease | 21.25 ± 0.15 μM | mdpi.comnih.gov |

Receptor Binding and Modulation Studies

Adenosine (B11128) receptors, particularly the A₂ₐ subtype, are implicated in various physiological processes and are considered therapeutic targets for neurodegenerative diseases and cancer. The 2-(furan-2-yl) moiety is a key feature in several potent and selective A₂ₐ adenosine receptor (AR) antagonists.

One series of compounds based on a 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine scaffold

In Vitro Antiproliferative and Anticancer Evaluations

The furan and piperidine heterocycles are significant pharmacophores in the design of novel therapeutic agents, with derivatives showing potential in oncology. mdpi.comresearchgate.net Research into compounds bearing these moieties has revealed promising, though sometimes complex, antiproliferative activities against various cancer cell lines.

The cytotoxic effects of compounds incorporating both furan and piperidine motifs have been evaluated in several preclinical studies. For instance, a series of anthra[2,3-b]furan-3-carboxamides were synthesized and tested for their ability to inhibit cancer cell proliferation. reactionbiology.comnih.gov Within this series, an analog featuring a 3-aminopiperidine side chain (compound 3f ) was assessed. While it demonstrated activity, its potency was generally lower than derivatives containing other side chains, such as (S)-3-aminopyrrolidine. reactionbiology.com The inhibitory concentrations (IC₅₀) for this piperidine-containing compound were in the low micromolar range across a panel of cell lines. nih.gov

Below is a table detailing the cytotoxic activity of an anthra[2,3-b]furan-3-carboxamide derivative containing a 3-aminopiperidine moiety against various cancer cell lines.

Table 1: Cytotoxic Activity (IC₅₀, μM) of a 3-Aminopiperidine-Containing Anthra[2,3-b]furan-3-carboxamide (Compound 3f)

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| L1210 | Leukemia | 2.0 |

| Hela | Cervical Carcinoma | 3.3 |

| HCT116 | Colon Carcinoma | 3.2 |

| K562 | Myelogenous Leukemia | 2.5 |

| A431 | Epidermoid Carcinoma | 4.3 |

Data sourced from a study on the antiproliferative activity of 4,11-dihydroxy-2-methyl-5,10-dioxoanthra[2,3-b]furan-3-carboxamides. nih.gov

Compounds containing furan and piperidine structures can exert their anticancer effects by inducing programmed cell death, or apoptosis. For the class of anthra[2,3-b]furan-3-carboxamides, selected potent derivatives were found to cause cell death via apoptosis, which was preceded by an arrest of the cell cycle in the G2/M phase. nih.gov

The piperidine ring itself is found in natural products like piperine, which has been shown to induce apoptosis in gastric cancer cells. nih.gov The mechanism involves an increase in reactive oxygen species (ROS) and subsequent mitochondrial damage. This leads to changes in the expression of key apoptosis-regulating proteins, including a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic proteins Bax, Cytochrome c, Caspase-9, and Caspase-3. nih.gov While this is for a different molecule, it points to a potential mechanistic pathway for other piperidine-containing bioactive compounds. Furthermore, some furan-based derivatives have been observed to trigger apoptosis through mechanisms that include cell cycle arrest at the G2/M phase and the accumulation of cells in the pre-G1 phase. mdpi.com

Central Nervous System (CNS) Related Biological Actions (Preclinical Models)

Derivatives containing furan and piperidine rings have been identified as potent modulators of key targets within the central nervous system. researchgate.net These scaffolds are present in molecules designed to treat a range of neurological and psychiatric disorders. nih.gov

One significant area of investigation is the development of histamine (B1213489) H₃ receptor (H₃R) antagonists for conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia. nih.gov A notable example is the compound 5-((1-(benzofuran-2-ylmethyl)piperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine (ADS003) , which incorporates a benzofuran (B130515) (a furan ring fused with benzene) and a piperidine core. This compound demonstrated high affinity for the H₃R and the ability to cross the blood-brain barrier in preclinical models. nih.gov

The 4-(p-fluorobenzoyl)piperidine fragment is considered a privileged structure in the design of atypical antipsychotic agents. mdpi.com The introduction of a furan ring to this scaffold has led to the development of potent and selective antagonists for the serotonin (B10506) 5-HT₂A receptor, a primary target for antipsychotic drugs. These compounds showed high binding affinity, with IC₅₀ values in the low nanomolar range. mdpi.com

Molecular Mechanisms of Action and Target Identification

Understanding how these compounds interact with their biological targets at a molecular level is crucial for rational drug design and optimization.

Ligand-Target Interaction Analysis

Molecular docking and simulation studies have provided detailed insights into the binding of furan-piperidine derivatives to their protein targets. For H₃ receptor antagonists like the benzofuran-piperidine compound ADS003, computational analysis revealed specific key interactions. nih.gov The protonated nitrogen atom within the piperidine ring is predicted to form a critical salt bridge with an aspartate residue (Asp114) and engage in cation-π interactions with nearby aromatic residues (Tyr115, Phe398). nih.gov The benzofuran moiety contributes to binding through π–π stacking interactions with a tryptophan residue (Trp402) in the receptor's binding pocket. nih.gov

Similarly, for 5-HT₂A antagonists built on a benzoylpiperidine frame, molecular docking analyses have shown that the piperidine-containing structure can establish a hydrogen bond with a key serine residue (Ser3.36) in the receptor. mdpi.com

Role of Furan and Piperidine Moieties in Molecular Recognition

The furan moiety often participates in shaping the ligand's electronic and steric profile. As seen in the interaction with the H₃ receptor, the aromatic nature of the furan ring allows it to engage in π-π stacking, a significant non-covalent interaction that contributes to binding affinity. nih.gov The specific heteroatom (oxygen in furan versus sulfur in thiophene) can also be critical; in one study on P2Y₁₄ receptor antagonists, replacing a thiophene (B33073) group with a furan resulted in a 39-fold reduction in affinity, demonstrating the furan's direct influence on molecular recognition. unife.it

Interrogation of Biochemical Pathways Affected

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is no publicly available information regarding specific preclinical pharmacological investigations or the biological activities of the chemical compound this compound. Similarly, no studies detailing the interrogation of biochemical pathways affected by this specific molecule have been identified.

The furan and piperidine moieties are common scaffolds in medicinal chemistry, and various derivatives incorporating these rings have been the subject of research. However, specific and detailed research findings on the standalone compound this compound are absent from the current body of scientific literature.

Structure Activity Relationship Sar Studies and Pharmacophore Development

Systematic Modification and Activity Correlation

The biological activity of 3-(Furan-2-yl)piperidine derivatives can be finely tuned by systematic modifications at three key positions: the piperidine (B6355638) ring, the furan (B31954) ring, and the linker connecting them, as well as by considering the stereochemistry of the molecule.

Impact of Piperidine Ring Substituents on Biological Potency

The piperidine ring offers multiple points for substitution, with the nitrogen atom (N1) being a primary site for modification. N-substitution plays a pivotal role in modulating the physicochemical properties and target interactions of the molecule. For instance, in a series of μ opioid receptor agonists, the nature of the substituent on the piperidine nitrogen was found to be critical for binding affinity and selectivity. nih.gov Generally, small alkyl groups or benzyl (B1604629) groups on the nitrogen are well-tolerated and can enhance potency.

Substituents on the carbon atoms of the piperidine ring also significantly influence biological activity. The introduction of alkyl groups, such as a methyl group, can alter the conformational preference of the ring and impact interactions with the target protein. whiterose.ac.uk For example, in a series of nonpeptide gonadotropin-releasing hormone antagonists, the presence of a small substituent at the 6-position of the piperidine ring was tolerated, and a trifluoromethyl group at this position was found to reduce clearance rates and improve oral bioavailability. The stereochemistry of these substituents is also a critical factor, with cis and trans isomers often exhibiting different biological profiles.

Influence of Furan Ring Substituents and Isomerism

The furan ring, an electron-rich aromatic system, provides opportunities for modification that can significantly impact biological activity. ijabbr.comijabbr.com Substitutions at the 5-position of the furan ring have been explored in various studies. For instance, in the development of soluble guanylate cyclase (sGC) activators based on a related 3-(5'-hydroxymethyl-2'-furyl)-1-benzyl indazole scaffold, modifications at the 5-position of the furan ring were shown to be crucial for activity. nih.gov Electron-withdrawing or electron-donating groups can alter the electronic properties of the furan ring, influencing its ability to participate in key interactions such as hydrogen bonding or π-π stacking with the biological target. orientjchem.org

The position of the piperidine substituent on the furan ring (isomerism) is another important determinant of activity. While the 2-substituted furan is common, derivatives with the piperidine at the 3-position of the furan ring can exhibit different biological profiles due to the altered spatial arrangement of the key pharmacophoric features.

Role of Linker Chains and Pendant Groups

In many biologically active molecules, the this compound core is connected to other functionalities via a linker chain. The nature, length, and rigidity of this linker are critical for optimal positioning of the entire molecule within the binding site of the target protein. nih.gov Flexible alkyl chains of varying lengths can allow the molecule to adopt different conformations, while more rigid linkers, such as those incorporating double bonds or cyclic structures, can restrict conformational freedom and potentially increase binding affinity and selectivity.

Stereochemical Implications on Biological Activity

This compound possesses a chiral center at the C3 position of the piperidine ring. Consequently, it exists as a pair of enantiomers, (R)-3-(Furan-2-yl)piperidine and (S)-3-(Furan-2-yl)piperidine. It is well-established in medicinal chemistry that enantiomers can exhibit significantly different pharmacological and toxicological profiles due to the stereospecific nature of biological targets like enzymes and receptors.

In the case of 3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol analogues, which share a substituted piperidine core, the (3R, 4S) enantiomer was found to be a more potent and highly selective μ opioid receptor agonist compared to its (3S, 4R) counterpart. nih.gov This highlights the critical importance of stereochemistry in the design of potent and selective ligands. The differential activity of enantiomers underscores the necessity of synthesizing and evaluating stereochemically pure compounds to fully understand the SAR and to develop safer and more effective drugs.

Design Principles for Enhanced Selectivity and Potency

The design of potent and selective this compound derivatives is guided by a deep understanding of the SAR data and the principles of pharmacophore modeling. researchgate.netnih.govmdpi.com Key design strategies include:

Target-Specific Modifications: Tailoring the substituents on both the piperidine and furan rings to exploit specific features of the target's binding pocket. This involves introducing groups that can form favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with key amino acid residues.

Conformational Constraint: Introducing rigid elements into the molecule, such as cyclic structures or double bonds, to lock it into a bioactive conformation. This can reduce the entropic penalty upon binding and enhance affinity.

Modulation of Physicochemical Properties: Fine-tuning properties like lipophilicity, solubility, and metabolic stability through chemical modifications. For example, introducing polar groups can improve aqueous solubility, while blocking metabolically liable sites can increase the compound's half-life.

Stereochemical Control: Synthesizing and testing individual enantiomers to identify the more active and less toxic stereoisomer.

By systematically applying these principles, medicinal chemists can navigate the chemical space around the this compound scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery to identify novel chemotypes with improved properties while retaining the desired biological activity. nih.govresearchgate.netnamiki-s.co.jpuniroma1.it

Scaffold Hopping: This strategy involves replacing the central core of a molecule with a structurally different scaffold that maintains the essential three-dimensional arrangement of the key pharmacophoric features. For the this compound core, potential scaffold hops could involve replacing the piperidine ring with other saturated heterocycles like pyrrolidine (B122466) or morpholine, or replacing the furan ring with other five-membered heterocycles. The goal is to discover new intellectual property, improve physicochemical or pharmacokinetic properties, or overcome synthetic challenges. dundee.ac.uk

Bioisosteric Replacements: Bioisosterism refers to the substitution of an atom or a group of atoms with another that has similar physical and chemical properties, leading to a molecule with similar biological activity. researchgate.net For the this compound scaffold, common bioisosteric replacements for the furan ring include thiophene (B33073), pyrrole, oxazole, and thiazole. ijabbr.com These replacements can alter the electronic distribution, hydrogen bonding capacity, and metabolic stability of the molecule. For the piperidine ring, bioisosteric replacements could include acyclic amines or other cyclic amines. The choice of a particular bioisostere depends on the specific goals of the drug design program, such as enhancing potency, improving selectivity, or mitigating off-target effects. nih.gov

| Original Moiety | Potential Bioisosteric Replacement(s) | Rationale for Replacement |

| Furan Ring | Thiophene, Pyrrole, Thiazole, Oxazole | Modulate electronics, hydrogen bonding capacity, and metabolic stability. ijabbr.com |

| Piperidine Ring | Pyrrolidine, Morpholine, Acyclic Amines | Alter basicity, lipophilicity, and conformational flexibility. |

| Phenyl (as a potential pendant group) | Pyridine (B92270), Pyrimidine | Impart metabolic stability, improve solubility. |

These strategies, guided by computational modeling and a thorough understanding of SAR, are instrumental in the evolution of the this compound scaffold towards the development of novel and improved therapeutic agents.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations

No publicly available data from quantum chemical calculations for 3-(Furan-2-yl)piperidine were found. As such, information regarding its electronic structure, vibrational spectra simulations, conformational analysis, intramolecular charge transfer, and molecular electrostatic potential is not available in the referenced scientific literature.

Molecular Docking Studies

No molecular docking studies featuring this compound as a ligand have been published. Such studies are crucial for predicting the binding affinity and interaction patterns of a compound with a biological target, and this information is currently absent from the scientific literature.

In Silico ADME Prediction (excluding human data interpretation)

Predictive Models for Metabolic Stability (in vitro relevance)

For the this compound scaffold, both the furan (B31954) and piperidine (B6355638) rings represent potential sites for metabolic activity. The furan ring, being electron-rich, is susceptible to oxidative metabolism. acs.org Similarly, the piperidine ring can undergo oxidation at various carbon atoms. acs.org Computational models predict metabolic stability by calculating the activation energy required for hydrogen atom abstraction or addition of oxygen at different positions on the molecule. Lower activation energies suggest a higher likelihood of metabolism at that site.

In vitro assays using liver microsomes or hepatocytes are the gold standard for confirming these computational predictions. wuxiapptec.com These systems contain the necessary enzymes to simulate hepatic metabolism. wuxiapptec.com By incubating the compound with these biological matrices and monitoring its disappearance over time, key parameters like intrinsic clearance (Clint) and half-life (t½) can be determined.

Predictive models often leverage data from these in vitro experiments on related compounds to build robust quantitative structure-activity relationship (QSAR) models. For instance, studies on various heterocyclic compounds have shown that strategic modifications can significantly enhance metabolic stability. The introduction of electron-withdrawing groups or atoms like fluorine can block sites of metabolism. acs.org For example, replacing a metabolically liable C-H bond on the piperidine ring with a C-F bond can prevent oxidation at that position, a strategy that has been shown to improve stability in related structures. acs.org

| Structural Modification | Predicted Effect on Metabolic Stability | Rationale | Relevant In Vitro Model |

|---|---|---|---|

| Fluorination of Piperidine Ring | Increase | Blocks potential sites of CYP450-mediated oxidation. acs.org | Human Liver Microsomes (HLM) |

| Replacement of Furan with Thiazole | Increase | Introduction of a nitrogen atom can reduce the electron density of the aromatic ring, making it less susceptible to oxidation. acs.org | Human Liver Microsomes (HLM) |

| N-methylation of Piperidine | Variable | May increase or decrease stability depending on whether the N-methyl group introduces a new metabolic site or alters binding to metabolic enzymes. | Human Liver Microsomes (HLM) |

| Introduction of bulky substituent on Piperidine | Increase | Steric hindrance can shield adjacent metabolic sites from enzyme access. | Human Liver Microsomes (HLM) |

This table presents conceptual predictions based on established principles in medicinal chemistry. The actual effects would need to be confirmed experimentally.

Permeability Profile Predictions

A compound's ability to permeate biological membranes is fundamental to its absorption and distribution. Computational models are widely used to predict permeability through various biological barriers, such as the intestinal wall (for oral absorption) and the blood-brain barrier (for CNS-targeted drugs). These predictions are often based on physicochemical properties like lipophilicity (logP/logD), molecular size, polar surface area (PSA), and the number of hydrogen bond donors and acceptors. mdpi.comfrontiersin.org

For this compound, in silico models can provide an early forecast of its potential for oral bioavailability and CNS penetration. One common method for predicting intestinal absorption is through models that simulate permeability across Caco-2 cell monolayers, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial cell layer mimicking the intestinal barrier. mdpi.com A high predicted Caco-2 permeability value (typically expressed in nm/s) suggests good potential for oral absorption. mdpi.com

Another widely used method is the Parallel Artificial Membrane Permeability Assay (PAMPA). acs.org This assay measures a compound's ability to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. PAMPA is a high-throughput method that specifically assesses passive diffusion, a key mechanism for drug transport across membranes. acs.org Studies on macrocycles containing furan have demonstrated that this heterocycle can contribute favorably to passive permeability compared to other heterocycles like pyrrole. acs.org

The table below presents data from computational predictions for furan-containing compounds, illustrating the types of parameters and values generated in permeability assessments. While not specific to this compound itself, this data is representative of the information provided by such predictive models.

| Compound Class | Permeability Model | Predicted Parameter | Predicted Value Range | Interpretation |

|---|---|---|---|---|

| Thieno[2,3-c]pyridines with furan moiety | QPPCaco | Caco-2 Permeability (nm/s) | 18.4 - 145.7 | Values <25 indicate poor permeability, while values >500 suggest high permeability. mdpi.com |

| Thieno[2,3-c]pyridines with furan moiety | In silico ADME | % Human Oral Absorption | 48.7% - 86.3% | Values >80% are considered high. mdpi.com |

| Furan-containing macrocycles | PAMPA | -Log(Pe) | ~5.5 - 6.5 | A value of -LogPe <6 is generally considered good permeability. acs.org |

The data in this table is derived from studies on complex molecules containing a furan substructure and serves to illustrate the output of permeability prediction models. mdpi.comacs.org

In Vitro Metabolic Stability and Biotransformation Studies

Identification of Phase I Metabolites

Phase I reactions introduce or expose functional groups, typically increasing the polarity of the parent compound. For structures related to 3-(Furan-2-yl)piperidine, several key Phase I metabolic pathways have been identified.

Hydroxylation is a common metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. For compounds containing a piperidine (B6355638) ring, hydroxylation can occur at various positions. Studies on different piperidine-containing molecules have demonstrated hydroxylation on the piperidine ring as a significant metabolic route. frontiersin.orgnih.gov For instance, in the metabolism of roxatidine (B1205453) acetate, a compound with a piperidine ring, hydroxylated metabolites on the piperidine ring were identified. nih.govosti.gov Similarly, research on other piperidine derivatives has shown that hydroxylation can occur at the 2, 3, or 4-positions of the ring. nih.gov In some cases, α-hydroxylation of the piperidine ring can lead to the formation of iminium intermediates. rsc.org

The presence of a furan (B31954) ring also introduces potential sites for hydroxylation. While the furan ring itself is more susceptible to other oxidative transformations, hydroxylation of adjacent side chains or other parts of the molecule is a plausible metabolic pathway.

Table 1: Examples of Hydroxylation in Piperidine-Containing Compounds

| Parent Compound | Metabolite(s) | Metabolic Reaction Site | Reference |

| Roxatidine Acetate | Piperidine-hydroxylated metabolites | Piperidine Ring | nih.gov, osti.gov |

| Brigatinib | α-hydroxylated metabolites | Piperidine Ring | rsc.org |

| Butyrfentanyl | Hydroxylated metabolites | Piperidine Ring, Phenylethyl moiety | nih.gov |

| Compound 3 (EphB3 inhibitor program) | Multiple oxidized/hydroxylated metabolites | Piperidine Ring | frontiersin.org |

This table is interactive. Click on the headers to sort.

For tertiary amines, such as N-substituted piperidine derivatives, oxidative N-dealkylation is a major metabolic pathway catalyzed by CYP enzymes, particularly CYP3A4. acs.orgnih.gov This reaction involves the oxidation of the carbon atom adjacent to the nitrogen, leading to the formation of an unstable intermediate that subsequently cleaves, resulting in a secondary amine and a carbonyl compound. nih.govacs.org Numerous drugs containing a 4-aminopiperidine (B84694) moiety undergo N-dealkylation as their primary metabolic route. acs.orgnih.gov For example, fentanyl and its analogs are extensively metabolized via N-dealkylation to form norfentanyl. nih.govcaymanchem.com This process is a crucial detoxification pathway for many xenobiotics containing tertiary amines. nih.gov

If the parent molecule contains an ester group, hydrolysis is a significant metabolic pathway catalyzed by carboxylesterases. nih.gov This reaction cleaves the ester bond to form a carboxylic acid and an alcohol, generally resulting in more polar and readily excretable metabolites. nih.gov For furan-containing compounds, if an ester side chain is present, its hydrolysis would be an expected metabolic step. For example, ethyl 3-(furfurylthio)propionate undergoes extensive ester hydrolysis. inchem.org

Furthermore, oxidation of the furan ring itself can lead to the formation of reactive intermediates that can ultimately be converted to carboxylic acid derivatives. nih.govpsu.edu For instance, furanylfentanyl metabolism has been shown to produce a ring-opened carboxylic acid metabolite. springermedizin.de The metabolism of other furan-containing drugs like furosemide (B1674285) and prazosin (B1663645) also involves furan ring opening to form carboxylic acid metabolites. nih.gov

The oxidation of a furan ring, catalyzed by cytochrome P450 enzymes, can lead to the formation of a reactive epoxide intermediate. nih.govnih.govnih.gov This epoxide can then be hydrolyzed by epoxide hydrolase to form a dihydrodiol. nih.govnih.gov This pathway has been observed for several furan-containing compounds. nih.gov For example, the metabolism of menthofuran, a furan-containing monoterpene, proceeds through a furan epoxide to form a dihydrodiol. nih.gov Similarly, furanylfentanyl has been reported to form a dihydrodiol metabolite. nih.gov The formation of trans-dihydrodiols is often indicative of an epoxide intermediate followed by enzymatic hydrolysis. pnas.org

Dehydrogenation is another potential metabolic transformation. For piperidine rings, oxidative processes can lead to the formation of a more unsaturated ring system, such as a dihydropyridine (B1217469) or pyridine (B92270) derivative. gu.se In some cases, this can occur after N-dealkylation. gu.se While less common than hydroxylation or N-dealkylation, it represents a possible metabolic route.

Identification of Phase II Metabolites (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, such as glucuronic acid or sulfate (B86663). These reactions further increase water solubility and facilitate excretion.

Table 2: Summary of Potential Metabolic Pathways

| Phase | Reaction Type | Potential Site on this compound Structure | General References |

| Phase I | Hydroxylation | Piperidine Ring | nih.gov, frontiersin.org, osti.gov, nih.gov |

| Phase I | Oxidative N-Dealkylation | Not applicable (secondary amine) | acs.org, nih.gov, nih.gov, acs.org, caymanchem.com |

| Phase I | Dihydrodiol Formation | Furan Ring | nih.gov, nih.gov, nih.gov, nih.gov |

| Phase I | Dehydrogenation | Piperidine Ring | gu.se |

| Phase I | Ring Cleavage | Furan Ring leading to carboxylic acid | nih.gov, springermedizin.de, psu.edu |

| Phase II | Glucuronidation | Hydroxylated metabolites | nih.gov, caymanchem.com |

| Phase II | Sulfation | Hydroxylated metabolites | caymanchem.com |

This table is interactive. Click on the headers to sort.

Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms, Carboxylesterases)

The biotransformation of compounds featuring heterocyclic rings like furan and piperidine is predominantly orchestrated by Phase I metabolic enzymes, most notably the Cytochrome P450 (CYP450) superfamily. washington.edunih.gov These heme-containing monooxygenases are responsible for the oxidative metabolism of a vast number of drugs and foreign compounds. nih.gov Additionally, other enzyme systems such as carboxylesterases can play a role, particularly if the molecule contains ester, amide, or carbamate (B1207046) functionalities. nih.gov

Cytochrome P450 Isoforms:

The CYP450 system is a large family of enzymes, with isoforms such as CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2 being the most significant in drug metabolism. nih.govnih.gov For a molecule like this compound, several oxidative reactions are plausible.

Furan Ring Oxidation: The furan moiety is known to be susceptible to P450-catalyzed oxidation. nih.gov This process can lead to the formation of reactive intermediates, such as unsaturated dicarbonyls, which can subsequently be detoxified or lead to protein binding. nih.gov Studies on various furan-containing compounds have demonstrated that this oxidation is a major metabolic pathway. nih.gov

Piperidine Ring Metabolism: The piperidine ring offers several sites for metabolic attack. N-dealkylation, if the nitrogen is substituted, is a common metabolic route catalyzed by CYP3A4. frontiersin.org For an unsubstituted piperidine ring as in the parent compound, hydroxylation at various positions on the carbon skeleton is a primary metabolic pathway. frontiersin.org For instance, in the metabolism of fentanyl analogs, hydroxylation on the piperidine ring is a noted transformation. frontiersin.org

Carboxylesterases (CES):

Carboxylesterases are primarily involved in the hydrolysis of ester, amide, and thioester linkages. nih.gov Human liver contains high levels of hCE1, while the intestine expresses high levels of hCE2. nih.gov In the specific case of this compound, which lacks an ester or amide group, the direct involvement of carboxylesterases in its primary metabolism is unlikely. However, if the compound were a prodrug derivative containing an ester linkage, CES would be critically important for its activation or deactivation. researchgate.net

The following table summarizes the potential enzyme systems involved in the metabolism of this compound based on the metabolism of structurally similar compounds.

| Enzyme Superfamily | Specific Isoforms/Types | Potential Metabolic Reaction(s) on this compound | Reference |

| Cytochrome P450 | CYP3A4, CYP2D6, other CYP2C and CYP1A isoforms | Furan ring oxidation, Piperidine ring hydroxylation | nih.govnih.govfrontiersin.org |

| Carboxylesterases | hCE1, hCE2 | Not directly applicable to the parent compound; would be relevant for ester prodrugs. | nih.govresearchgate.net |

Metabolic Pathway Elucidation in Liver Microsomes and S9 Fractions

The elucidation of metabolic pathways is typically conducted using in vitro systems such as liver microsomes and S9 fractions. srce.hrresearchgate.net These preparations contain a rich complement of drug-metabolizing enzymes. srce.hr Microsomes are vesicles of the endoplasmic reticulum and are a primary source of CYP450 and glucuronosyltransferases (UGTs), while the S9 fraction includes both microsomal and cytosolic enzymes, such as sulfotransferases (SULTs) and some oxidoreductases. researchgate.net

For this compound, incubation with human liver microsomes (HLM) in the presence of NADPH (a necessary cofactor for CYP450 enzymes) would be the standard approach to investigate its Phase I metabolic fate. evotec.com The disappearance of the parent compound over time provides a measure of its intrinsic clearance. evotec.com Analysis of the incubation mixture using techniques like high-performance liquid chromatography-mass spectrometry (HPLC-MS/MS) allows for the identification and characterization of metabolites. researchgate.net

Potential Metabolic Pathways:

Based on the known metabolism of furan and piperidine derivatives, the following metabolic pathways can be postulated for this compound:

Furan Ring Opening: P450-mediated oxidation of the furan ring can lead to the formation of a reactive γ-ketoenal intermediate. nih.gov This can then be hydrolyzed to form more polar, open-chain products.

Piperidine Ring Hydroxylation: The saturated piperidine ring is a likely site for hydroxylation at one or more positions (e.g., C-3, C-4, C-5), leading to the formation of various hydroxylated metabolites. frontiersin.org

Dehydrogenation: The piperidine ring could potentially undergo dehydrogenation to form a tetrahydropyridine (B1245486) or pyridine derivative.

The following table outlines the hypothetical metabolites of this compound that could be identified in studies using liver microsomes or S9 fractions.

| Putative Metabolite | Proposed Metabolic Pathway | Enzyme System |

| Hydroxy-3-(furan-2-yl)piperidine isomers | Hydroxylation of the piperidine ring | Cytochrome P450 |

| 3-(Furan-2-yl)tetrahydropyridine | Dehydrogenation of the piperidine ring | Cytochrome P450 |

| Open-chain dicarbonyl species | Oxidation and opening of the furan ring | Cytochrome P450 |

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 3-(Furan-2-yl)piperidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to fully assign the proton and carbon signals and to confirm the connectivity between the furan (B31954) and piperidine (B6355638) rings.

1H-NMR for Proton Environment Elucidation

Proton (¹H) NMR spectroscopy identifies the chemical environment of all hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the furan ring and a more complex set of overlapping signals for the protons on the saturated piperidine ring.

The furan ring contains three aromatic protons (H-3', H-4', and H-5'), each expected to produce a distinct signal. The H-5' proton, being adjacent to the oxygen atom, typically appears at the most downfield position. The signals for these protons are characterized by their chemical shift (δ) in parts per million (ppm), their multiplicity (e.g., doublet of doublets), and their scalar coupling constants (J-values), which indicate coupling to neighboring protons. stackexchange.comchemicalbook.com

The piperidine ring has nine protons. Due to the chair conformation and the chiral center at the C-3 position, many of these protons are chemically non-equivalent, leading to complex multiplets in the aliphatic region of the spectrum (typically 1.5-3.5 ppm). The proton on the nitrogen atom (N-H) often appears as a broad singlet, the chemical shift of which can be highly dependent on solvent and concentration.

Table 1: Predicted ¹H-NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5' (Furan) | ~7.40 | dd | J = 1.8, 0.8 Hz |

| H-3' (Furan) | ~6.35 | dd | J = 3.2, 0.8 Hz |

| H-4' (Furan) | ~6.25 | dd | J = 3.2, 1.8 Hz |

| H-2, H-6 (Piperidine, axial/equatorial) | ~3.3 - 2.8 | m | - |

| H-3 (Piperidine) | ~3.1 | m | - |

| H-4, H-5 (Piperidine, axial/equatorial) | ~2.0 - 1.5 | m | - |

| N-H (Piperidine) | Broad (variable) | br s | - |

Note: Predicted values are based on typical chemical shifts for 2-substituted furans and 3-substituted piperidines. Actual values may vary based on solvent and experimental conditions.

13C-NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom typically gives rise to a single sharp peak. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms in the molecule.

The four carbons of the 2-substituted furan ring are expected to resonate in the aromatic region (typically 105-160 ppm). publish.csiro.auchemicalbook.com The C-2' carbon, being the point of attachment to the piperidine ring and adjacent to the oxygen, is expected to be the most downfield of the furan carbons. The five carbons of the piperidine ring will appear in the aliphatic region (typically 20-60 ppm). nih.govresearchgate.netchemicalbook.comacs.org The chemical shifts of the piperidine carbons (C-2, C-3, and C-4) are influenced by the substituent furan ring.

Table 2: Predicted ¹³C-NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2' (Furan) | ~158.0 |

| C-5' (Furan) | ~142.0 |

| C-3' (Furan) | ~110.5 |

| C-4' (Furan) | ~106.0 |

| C-2 (Piperidine) | ~51.0 |

| C-6 (Piperidine) | ~47.0 |

| C-3 (Piperidine) | ~36.0 |

| C-5 (Piperidine) | ~31.0 |

| C-4 (Piperidine) | ~25.0 |

Note: Predicted values are based on typical chemical shifts for furan and piperidine derivatives. Actual values may vary.

2D-NMR Techniques (COSY, HSQC, HMBC, NOE) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei. ipb.ptresearchgate.netnih.gov

COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. A COSY spectrum of this compound would show cross-peaks connecting H-3' with H-4', and H-4' with H-5' of the furan ring. It would also reveal the complex coupling network within the piperidine ring, for instance, showing correlations between the proton at C-3 and its neighbors at C-2 and C-4. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2, confirming the assignments of CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is vital for establishing long-range connectivity (over 2-3 bonds) between protons and carbons. sdsu.educolumbia.edu Crucially, it provides the link between the two heterocyclic rings. For example, a correlation would be expected between the piperidine H-3 proton and the furan carbons C-2' and C-3'. Likewise, correlations between the furan proton H-3' and the piperidine carbons C-2 and C-3 would be anticipated. These correlations are unequivocal proof of the 3-(Furan-2-yl) substitution pattern.

NOE (Nuclear Overhauser Effect) Spectroscopy : Experiments like NOESY or ROESY detect correlations between protons that are close in space, regardless of whether they are connected through bonds. This information is key for determining the stereochemistry and preferred conformation of the molecule, such as the relative orientation of the furan ring with respect to the piperidine ring (axial vs. equatorial) and the chair conformation of the piperidine ring. youtube.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with very high accuracy (typically to within 0.001 atomic mass units). nih.govmeasurlabs.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, the molecular formula is C₉H₁₃NO. HRMS would be used to measure the exact mass of the molecular ion ([M+H]⁺) and compare it to the calculated theoretical mass, thereby confirming the elemental composition. uky.eduresearchgate.net

Chemical Formula : C₉H₁₃NO

Calculated Monoisotopic Mass : 151.09971 u

Expected HRMS Result ([M+H]⁺) : 152.10752 u

An experimental mass measurement matching this theoretical value to within a few parts per million provides strong evidence for the assigned molecular formula.

GC-MS for Volatile Derivative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. oup.com It is well-suited for the analysis of volatile and thermally stable compounds. While this compound may be analyzed directly, it is common to prepare a more volatile and less polar derivative, such as by acylating the secondary amine on the piperidine ring, to improve chromatographic performance.

In a GC-MS analysis, the compound would first be separated on a GC column, resulting in a characteristic retention time. The separated compound then enters the mass spectrometer, where it is ionized (typically by electron ionization, EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a "molecular fingerprint." The fragmentation pattern for this compound would likely involve characteristic losses, such as the cleavage of the bond between the two rings or fragmentation of the piperidine ring. caymanchem.comnih.gov For example, a prominent fragment might correspond to the furfuryl cation (m/z 81) or ions resulting from the cleavage of the piperidine ring. caymanchem.com

LC-MS/MS for Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for identifying metabolites of this compound in biological matrices. This method combines the separation capabilities of liquid chromatography with the high sensitivity and structural elucidation power of tandem mass spectrometry.

In a typical workflow, an extract from a biological sample (e.g., plasma, urine, or liver microsome incubations) is injected into an LC system. The components of the mixture are separated based on their physicochemical properties as they pass through a chromatographic column. The eluent is then introduced into the mass spectrometer.

The parent compound and its potential metabolites are first ionized, and the mass-to-charge ratio (m/z) of the resulting ions is determined. In the tandem MS (or MS/MS) stage, specific ions of interest (precursor ions) are selected and subjected to collision-induced dissociation (CID), breaking them into smaller fragment ions (product ions). The resulting fragmentation pattern is characteristic of the molecule's structure.

For this compound, metabolic transformations are expected to occur on both the furan and piperidine moieties. The piperidine ring, being a cyclic tertiary amine structure in some contexts, can be a site for bioactivation. mdpi.com Common metabolic pathways that could be identified using LC-MS/MS include:

Oxidation: Hydroxylation of the piperidine ring or the furan ring would result in an increase of 16 Da in the molecular weight of the parent compound.

N-dealkylation/Oxidation: If the piperidine nitrogen were substituted, N-dealkylation would be a possibility. For the parent compound, oxidation to an N-oxide is a potential pathway.

Ring Opening: The furan ring can be oxidized by cytochrome P450 enzymes to form reactive intermediates like unsaturated dialdehydes, which can then be further metabolized. nih.gov

By comparing the fragmentation patterns of the detected metabolites with that of the parent this compound, the site of metabolic modification can be precisely localized. For example, a mass shift in fragments containing the piperidine ring, but not in fragments corresponding solely to the furan moiety, would indicate metabolism on the piperidine ring. mdpi.com This approach allows for the tentative identification of even trace amounts of metabolites in complex biological samples. rhhz.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrations (stretching and bending) of their chemical bonds. vscht.cz The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its furan and piperidine components.

The key functional groups and their expected vibrational frequencies are:

N-H Stretch: The piperidine ring contains a secondary amine (N-H) group. This bond typically shows a moderate and sharp absorption band in the 3500–3300 cm⁻¹ region. libretexts.org

C-H Stretch: The spectrum will feature multiple C-H stretching vibrations. The sp³ hybridized C-H bonds of the piperidine ring will produce strong absorptions in the 2960–2850 cm⁻¹ range. pressbooks.publibretexts.org The sp² hybridized C-H bonds of the furan ring are expected to absorb at slightly higher frequencies, typically in the 3100–3000 cm⁻¹ range. vscht.czglobalresearchonline.net

C=C Stretch: The carbon-carbon double bonds within the furan ring will give rise to stretching vibrations in the 1600–1400 cm⁻¹ region. vscht.czglobalresearchonline.net Aromatic and heteroaromatic rings often show multiple bands in this area. libretexts.org

C-O-C Stretch: The ether linkage (C-O-C) within the furan ring will produce a strong, characteristic stretching band, typically found in the 1250-1050 cm⁻¹ range. globalresearchonline.net

The following table summarizes the predicted characteristic IR absorption bands for this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Moderate |

| Furan (C-H) | Stretch | 3100 - 3000 | Moderate |

| Piperidine (C-H) | Stretch | 2960 - 2850 | Strong |

| Furan (C=C) | Stretch | 1600 - 1400 | Moderate-Weak |

| Furan (C-O-C) | Asymmetric Stretch | 1250 - 1050 | Strong |

These characteristic absorptions provide a molecular fingerprint, confirming the presence of the core furan and piperidine structures.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule, including its conformation and, for chiral molecules, its absolute stereochemistry. thieme-connect.de This technique requires a single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons of the atoms, creating a unique diffraction pattern. Mathematical analysis of this pattern yields a three-dimensional electron density map from which the positions of all atoms in the crystal lattice can be determined.

The molecule this compound is chiral, as the carbon atom at the 3-position of the piperidine ring is a stereocenter. Therefore, it exists as two non-superimposable mirror images, or enantiomers (R and S). Determining the absolute configuration of a chiral molecule is critical, particularly in pharmaceutical contexts. soton.ac.uk

X-ray crystallography can unambiguously determine the absolute configuration through a phenomenon known as anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray radiation used is near the absorption edge of an atom in the crystal, a phase shift occurs during scattering. This effect makes the diffraction pattern sensitive to the absolute arrangement of atoms in space, allowing for the differentiation between the R and S enantiomers. mit.edu While this effect is stronger for heavier atoms, modern techniques often allow for the determination of absolute configuration even for molecules containing only light atoms like carbon, nitrogen, and oxygen, provided the crystal quality is high. mit.edu

Furthermore, a crystallographic analysis of this compound would reveal:

Conformation of the Piperidine Ring: It would confirm the preferred conformation, which is expected to be a chair form to minimize steric strain.

Substituent Position: The analysis would show whether the furan group occupies an equatorial or axial position on the chair conformer. The equatorial position is generally favored for bulky substituents.

Intermolecular Interactions: The crystal structure would provide detailed information about how the molecules pack in the solid state, revealing any hydrogen bonding involving the piperidine N-H group or other intermolecular forces.

Emerging Research Directions and Future Perspectives

Development of Novel Research Probes and Chemical Tools

The development of bespoke molecular probes is a critical step in elucidating complex biological pathways and validating novel drug targets. Derivatives of 3-(furan-2-yl)piperidine are promising candidates for the creation of such chemical tools. By strategic modification of the core structure, researchers can design molecules with specific properties, such as fluorescent tags or reactive groups, to investigate biological systems.

One promising avenue is the development of fluorescently labeled this compound analogs. These probes can be employed in a range of fluorescence-based assays, including fluorescence microscopy and flow cytometry, to visualize the localization and interaction of the molecule with its biological target in living cells. For instance, indole (B1671886) derivatives bearing a piperidine (B6355638) moiety have been successfully functionalized with fluorescent tags to create high-affinity probes for sigma (σ) receptors, enabling their study through various fluorescence-based techniques. nih.gov This approach could be adapted to the this compound scaffold to investigate its interactions with specific cellular components.

Furthermore, the synthesis of a focused library of this compound derivatives with systematic structural variations is a powerful strategy for dissecting structure-activity relationships (SAR). These compounds can serve as chemical probes to map the binding pocket of a target protein, providing valuable insights for the design of more potent and selective inhibitors or activators. The exploration of different substitution patterns on both the furan (B31954) and piperidine rings can help to identify key molecular interactions that govern biological activity.

Exploration of New Biological Targets and Therapeutic Areas (Preclinical)

Preclinical research has begun to uncover the diverse therapeutic potential of compounds containing furan and piperidine moieties, suggesting that this compound and its derivatives could be active against a wide range of diseases.

In the realm of oncology, various furan- and piperidine-containing compounds have demonstrated significant anticancer activity. For example, novel chalcone (B49325) derivatives incorporating a 3-(furan-2-yl)pyrazolyl moiety have been synthesized and evaluated for their in vitro anticancer effects against several human cancer cell lines, including hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF7), and lung carcinoma (A549). nih.gov One particular compound from this series exhibited promising activity against A549 and HepG2 cells. nih.gov These findings suggest that the this compound scaffold could be a valuable starting point for the design of new anticancer agents.

The piperidine nucleus is a well-established pharmacophore in central nervous system (CNS) drug discovery. A series of 3-aryl piperidine analogs have been identified as potent and efficacious agonists for the human dopamine (B1211576) D4 receptor, a target implicated in neuropsychiatric disorders. nih.gov Given the structural similarities, it is plausible that derivatives of this compound could also modulate the activity of CNS targets and may have applications in the treatment of neurological and psychiatric conditions.

Furthermore, the antimicrobial potential of this scaffold is an area ripe for exploration. The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has yielded compounds with notable antimicrobial activity against the yeast-like fungi Candida albicans, as well as the bacteria Escherichia coli and Staphylococcus aureus. mdpi.com This indicates that the this compound core could be incorporated into novel antimicrobial agents.

Table 1: Preclinical Therapeutic Areas for Furan-Piperidine Scaffolds

| Therapeutic Area | Target/Activity | Example Compound Class | Reference |

|---|---|---|---|

| Oncology | Anticancer activity against various cell lines | 3-(Furan-2-yl)pyrazolyl hybrid chalcones | nih.gov |

| CNS Disorders | Dopamine D4 receptor agonism | 3-Aryl piperidine analogs | nih.gov |

| Infectious Diseases | Antimicrobial activity against fungi and bacteria | 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | mdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and these powerful computational tools can be strategically applied to the design and optimization of this compound derivatives. AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify promising lead compounds and predict their properties with a high degree of accuracy.

Generative AI models can explore a vast chemical space to design novel this compound derivatives with desired pharmacological profiles. These models can learn the underlying patterns in existing datasets of active compounds to generate new molecules that are predicted to have high potency and selectivity for a specific biological target. This de novo design approach can significantly accelerate the identification of promising drug candidates.

Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained to predict the biological activity of this compound analogs based on their molecular descriptors. arxiv.org These predictive models can be used to virtually screen large libraries of compounds, prioritizing those with the highest predicted activity for synthesis and experimental testing. This in silico screening approach can save considerable time and resources compared to traditional high-throughput screening methods. nih.gov Furthermore, ML models can be developed to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of this compound derivatives, helping to identify and eliminate compounds with unfavorable pharmacokinetic profiles early in the drug discovery process.

Advanced Synthesis Technologies and Automation

Recent advancements in chemical synthesis technologies, including flow chemistry and automated synthesis platforms, offer exciting opportunities to streamline the production of this compound and its derivatives. These technologies can enable the rapid and efficient synthesis of large libraries of compounds for biological screening, as well as the scalable production of promising drug candidates.